molecular formula C7H18N2O4 B12719401 N',N'-dimethylpropane-1,3-diamine;formic acid CAS No. 134971-35-0

N',N'-dimethylpropane-1,3-diamine;formic acid

Cat. No.: B12719401
CAS No.: 134971-35-0
M. Wt: 194.23 g/mol
InChI Key: LRRWYYTUAOSVEO-UHFFFAOYSA-N
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Description

N’,N’-dimethylpropane-1,3-diamine;formic acid is a compound that consists of N’,N’-dimethylpropane-1,3-diamine and formic acid. N’,N’-dimethylpropane-1,3-diamine, also known as 1,3-bis(methylamino)propane, is an organic compound with the chemical formula C5H14N2. It is a diamine with two methyl groups attached to the nitrogen atoms. Formic acid, on the other hand, is the simplest carboxylic acid with the chemical formula CH2O2. The combination of these two compounds forms a complex that has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-dimethylpropane-1,3-diamine can be synthesized through the reaction of 1,3-diaminopropane with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, N’,N’-dimethylpropane-1,3-diamine is produced by the continuous reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, which is then hydrogenated using a catalyst such as Raney nickel in the presence of an alcohol solvent and a small amount of base . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;formic acid involves its ability to act as a nucleophile due to the presence of amine groups. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-dimethylpropane-1,3-diamine is unique due to its specific carbon chain length and the presence of two methyl groups on the nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

134971-35-0

Molecular Formula

C7H18N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;formic acid

InChI

InChI=1S/C5H14N2.2CH2O2/c1-7(2)5-3-4-6;2*2-1-3/h3-6H2,1-2H3;2*1H,(H,2,3)

InChI Key

LRRWYYTUAOSVEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN.C(=O)O.C(=O)O

Origin of Product

United States

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